squalene -

squalene

Catalog Number: EVT-7954518
CAS Number:
Molecular Formula: C30H50
Molecular Weight: 410.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(E,E,E,E)-Squalene is a natural product found in Ficus septica, Garcinia multiflora, and other organisms with data available.
Classification

Squalene belongs to the class of compounds known as terpenes, specifically categorized under triterpenes due to its structure comprising six isoprene units. Its molecular formula is C30H50, indicating that it contains 30 carbon atoms and 50 hydrogen atoms.

Synthesis Analysis

Methods

Squalene can be synthesized through various methods:

  1. Natural Extraction: The most traditional method involves extracting squalene from natural sources such as shark liver oil or plant oils using organic solvents like hexane or through supercritical fluid extraction using carbon dioxide .
  2. Biotechnological Production: Advances in metabolic engineering have allowed for the production of squalene in microorganisms such as Saccharomyces cerevisiae (baker's yeast). This process involves enhancing the mevalonate pathway and introducing specific genes to increase yield. For instance, a study reported an 18.4% increase in squalene production through genetic modifications .
  3. Chemical Synthesis: While less common due to complexity and cost, chemical synthesis routes have been developed to create squalene from simpler organic compounds.

Technical Details

The extraction process often involves multiple steps:

  • Solvent Extraction: Using hexane or ethanol to dissolve squalene from plant material.
  • Distillation: Removing the solvent and concentrating the squalene through vacuum distillation.
  • Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide to extract squalene with high purity and yield .
Molecular Structure Analysis

Structure

Squalene has a linear structure characterized by a long hydrocarbon chain with six double bonds. The molecular structure can be represented as follows:

C30H50\text{C}_{30}\text{H}_{50}

Data

The molecular weight of squalene is approximately 410.72 g/mol. Its structure features a series of unsaturated bonds which contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Squalene undergoes several important chemical reactions:

  1. Hydrogenation: Squalene can be hydrogenated to produce saturated compounds.
  2. Epoxidation: Under oxidative conditions, squalene can be converted into squalene epoxide, which serves as an intermediate in the synthesis of steroids.
  3. Cyclization: Squalene can undergo cyclization reactions leading to the formation of sterols like cholesterol through enzymatic pathways .

Technical Details

The enzymatic conversion of squalene into sterols involves several key enzymes including squalene synthase and squalene epoxidase, which facilitate the transformation through complex biochemical pathways.

Mechanism of Action

Squalene exhibits several biological activities primarily attributed to its role as a precursor in cholesterol biosynthesis and its antioxidant properties.

  1. Cholesterol Biosynthesis: Squalene is converted into lanosterol via cyclization, eventually leading to cholesterol formation.
  2. Antioxidant Activity: Squalene acts as a free radical scavenger, protecting cells from oxidative stress.
  3. Immune Modulation: As an adjuvant in vaccines, squalene enhances immune responses by stimulating macrophage activity .

Data

Research indicates that squalene's antioxidant capacity may contribute to skin health when applied topically, making it a popular ingredient in cosmetic formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Odorless
  • Density: Approximately 0.86 g/cm³ at 20°C
  • Boiling Point: Approximately 285°C

Chemical Properties

  • Solubility: Soluble in organic solvents such as hexane and chloroform but insoluble in water.
  • Reactivity: Sensitive to oxidation due to multiple double bonds; can react with halogens and peroxides.
Applications

Squalene has numerous applications across various fields:

  1. Cosmetics: Used as an emollient and moisturizer due to its skin-nourishing properties.
  2. Pharmaceuticals: Investigated for use in drug formulations and as an adjuvant in vaccines to enhance immune response.
  3. Nutraceuticals: Explored for potential health benefits such as cholesterol management and antioxidant support .
Biosynthesis Pathways and Enzymatic Regulation of Squalene

Mevalonate Pathway Integration: Squalene Synthase Catalysis

Squalene synthase (SQS; EC 2.5.1.21) occupies a pivotal position in the mevalonate pathway, serving as the first committed enzyme in sterol and triterpenoid biosynthesis. This membrane-bound enzyme catalyzes the reductive dimerization of two farnesyl diphosphate (FPP; C15) molecules to form squalene (C30), consuming NADPH and requiring divalent cations (Mg²⁺ or Mn²⁺) for activity. The reaction occurs in two distinct half-reactions:

  • Condensation: Two FPP molecules undergo head-to-head condensation to form the cyclopropyl intermediate presqualene diphosphate (PSPP).
  • Reduction and Rearrangement: PSPP is reduced by NADPH, with concomitant rearrangement, yielding squalene [2] [7].

The enzyme’s active site features two distinct regions:

  • A hydrophilic catalytic pocket for PSPP formation.
  • A hydrophobic cavity facilitating squalene release into the ER membrane [2] [7].SQS acts as a metabolic branch point, directing carbon flux away from sesquiterpenes, dolichols, or protein prenylation toward sterol and triterpene synthesis. Its activity is feedback-inhibited by downstream sterols, positioning SQS as a regulatory checkpoint in the mevalonate pathway [1] [9].

Table 1: Structural and Functional Features of Squalene Synthase Across Species

OrganismGene SymbolCatalytic ResiduesCofactorsLocalization
Homo sapiensFDFT1Asp-rich motifs (DDXXD)Mg²⁺, NADPHEndoplasmic Reticulum (ER)
Arabidopsis thalianaSQS1Phe-His-Arg triadMg²⁺, NADPHER, plastid membranes
Saccharomyces cerevisiaeERG9Tyr-Lys catalytic pairMg²⁺, NADPHER
Euphorbia peplusEpSS-L1Variant active-site residuesMg²⁺, NADPHLatex-specific laticifers

Evolutionary Conservation of Triterpenoid Biosynthesis Across Taxa

Squalene biosynthesis exhibits deep evolutionary conservation, with SQS genes traceable to bacterial origins. Phylogenetic analyses reveal:

  • Bacteria: Utilize either the Sqs pathway (e.g., Staphylococcus aureus) or the alternative HpnCDE pathway (e.g., Mycobacterium tuberculosis), where HpnD synthesizes PSPP, and HpnE reduces it to squalene without NADPH [10].
  • Plants: Gene duplication events have led to lineage-specific SQS paralogs. For example:
  • Taraxacum koksaghyz (dandelion) expresses TkSQS1 in laticifers for triterpene synthesis.
  • Euphorbia peplus evolved EpSS-L1 as a neofunctionalized peplusol synthase, while EpSS-L2 retained ancestral squalene synthesis [3] [8].
  • Mammals/Fungi: Typically possess a single SQS gene (e.g., human FDFT1, yeast ERG9), underscoring constrained sterol metabolism [1] [9].

Squalene cyclization enzymes further demonstrate evolutionary divergence:

  • Squalene-hopene cyclase (SHC): Ancestral in bacteria, produces hopanoids under anoxic conditions.
  • Oxidosqualene cyclase (OSC): Evolved in eukaryotes and sterol-producing bacteria, requiring oxygen-derived epoxysqualene [10].

Table 2: Evolutionary Distribution of Squalene Biosynthesis Machinery

Taxonomic GroupSQS GenesSqualene CyclasesKey Adaptations
BacteriaSqs or HpnCDESHC (hopanoids)Anaerobic hopanoid synthesis
Plants1–3 paralogsOSC (phytosterols, triterpenes)Tissue-specific expression (e.g., laticifers)
Fungi1 (ERG9)OSC (ergosterol)ER membrane localization
Mammals1 (FDFT1)OSC (lanosterol → cholesterol)Transcriptional regulation by SREBP-2

Transcriptional Regulation of Squalene Epoxidase in Sterol Homeostasis

Squalene epoxidase (SQLE; EC 1.14.14.17) catalyzes the oxygenation of squalene to 2,3-oxidosqualene, committing the pathway to sterol synthesis. SQLE is transcriptionally regulated by sterol-responsive element-binding protein 2 (SREBP-2):

  • Under low sterol conditions, SREBP-2 activates SQLE transcription alongside HMGCR (HMG-CoA reductase) and LDLR (LDL receptor) [4].
  • Sterol excess (e.g., 25-hydroxycholesterol) promotes SREBP-2 retention in the ER, suppressing SQLE expression [4] [5].

Experimental evidence in HeLa cells demonstrates:

  • SQLE mRNA increases 4-fold in lipoprotein-deficient serum.
  • 25-hydroxycholesterol suppresses this induction dose-dependently.
  • Pharmacological SQLE inhibition (e.g., NB-598) upregulates SQLE, HMGCR, and LDLR mRNA, indicating compensatory feedback [4].

SQLE’s transcriptional coupling with upstream enzymes ensures coordinated flux through the sterol pathway, preventing toxic intermediate accumulation.

Table 3: Transcriptional Regulators of Squalene Epoxidase

RegulatorActivating SignalEffect on SQLEDownstream Outcome
SREBP-2Low cellular sterols↑ TranscriptionIncreased sterol synthesis
LXROxysterols↓ TranscriptionCholesterol homeostasis
p53DNA damage↓ TranscriptionCell cycle arrest/repair

Post-Translational Modifications in Squalene Cyclization Enzymes

Post-translational modifications (PTMs) fine-tune the activity and stability of squalene-processing enzymes, enabling rapid metabolic adjustments:

  • Ubiquitination:
  • Squalene monooxygenase (SM/SQLE) undergoes ER-associated degradation (ERAD) via the E3 ubiquitin ligases MARCHF6 and TRC8 when sterols accumulate. Its N-terminal domain acts as a sterol-sensing module, targeting it for proteasomal degradation [5].
  • Oxidosqualene cyclase (OSC) is ubiquitinated during endoplasmic reticulum stress, reducing cyclization capacity [9].
  • Phosphorylation:
  • Human SQS is phosphorylated at Ser-60 by AMPK, enhancing activity under low-energy conditions to support membrane biogenesis [5].
  • Yeast SQLE (Erg1p) phosphorylation by PKA inhibits activity, linking sterol synthesis to nutrient sensing [5].
  • Acetylation:
  • Lanosterol synthase (LSS) acetylation at Lys-91 in mammals promotes enzyme aggregation and inactivation, reducing cholesterol output [5].

Table 4: Key Post-Translational Modifications in Squalene-Cyclizing Enzymes

EnzymePTM TypeSite/EffectorFunctional Consequence
Squalene monooxygenase (SQLE)UbiquitinationMARCHF6/TRC8Sterol-regulated degradation
Squalene synthase (SQS)PhosphorylationAMPK (Ser-60)Enhanced catalytic activity
Lanosterol synthase (LSS)AcetylationKATs/KAT9 (Lys-91)Enzyme aggregation and inactivation
Oxidosqualene cyclase (OSC)SUMOylationUnknownStress response modulation

These PTMs create a coordinated regulatory network ensuring sterol homeostasis without intermediate toxicity. For instance, SQLE degradation during sterol excess prevents squalene accumulation, which could otherwise disrupt membrane integrity [5] [9].

Properties

Product Name

squalene

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene

Molecular Formula

C30H50

Molecular Weight

410.7 g/mol

InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3

InChI Key

YYGNTYWPHWGJRM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

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